molecular formula C19H23N3O3 B2547255 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one CAS No. 922973-56-6

2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2547255
CAS No.: 922973-56-6
M. Wt: 341.411
InChI Key: GRCNGIWUQQSHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a pyridazinone core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, using methoxybenzene and suitable acylating agents.

    Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution reactions, where an azepane derivative reacts with a suitable leaving group on the pyridazinone core.

    Incorporation of the Oxoethyl Group: The oxoethyl group can be introduced through acylation reactions, using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays and studies involving enzyme interactions and receptor binding.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases, including cancer and neurological disorders.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(piperidin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one: Similar structure but with a piperidine ring instead of an azepane ring.

    2-(2-(morpholin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one: Contains a morpholine ring instead of an azepane ring.

Uniqueness

2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature may influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-25-16-8-6-15(7-9-16)17-10-11-18(23)22(20-17)14-19(24)21-12-4-2-3-5-13-21/h6-11H,2-5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCNGIWUQQSHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.